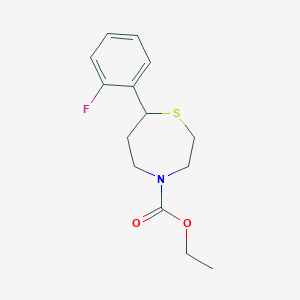

Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of the thiazepane class of chemicals, which are seven-membered rings containing a nitrogen and sulfur atom . It also contains a fluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, a related compound, flunitrazepam, is synthesized through a series of reactions involving bromoaniline and fluorobenzoyl chloride .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR), and mass spectrometry .Physical And Chemical Properties Analysis

Physical and chemical properties would be determined using a variety of techniques. For a similar compound, ethyl 2-(2-fluorophenyl)acetate, properties such as molecular weight, purity, and physical form (liquid) have been reported .Aplicaciones Científicas De Investigación

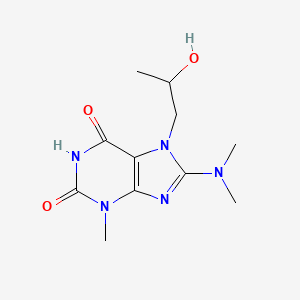

Novel Antianxiety Agents

Compounds with similar structural motifs have been synthesized and tested for their affinity for central benzodiazepine receptors, showing promise as antianxiety agents without typical benzodiazepine side effects. For example, ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate has demonstrated high affinity for bovine and human central benzodiazepine receptors, highlighting the potential of fluoro-substituted compounds in developing new therapeutic agents with partial agonist profiles (Anzini et al., 2008).

Efficient Synthesis Methods

Research into efficient synthesis methods for benzodiazepine derivatives, such as the one-pot, three-component synthesis of 1,5-benzodiazepine derivatives, provides insights into the synthetic accessibility of related compounds. This underscores the importance of developing convenient, high-yield, and environmentally benign synthesis procedures for complex organic molecules (Xiao-qing Li & Lan-zhi Wang, 2014).

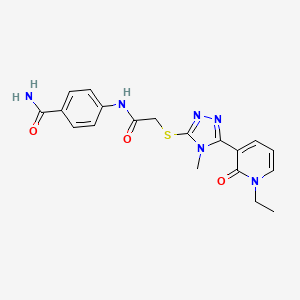

Molecular Docking and Biological Evaluation

Another area of research involves the synthesis, characterization, and biological evaluation of new derivatives for potential anti-cancer applications. For instance, new quinazolinone-based derivatives have been prepared and demonstrated potent cytotoxic activity against various cancer cell lines, highlighting the potential of fluorophenyl-containing compounds in cancer research (Riadi et al., 2021).

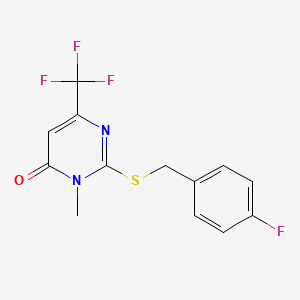

Antimicrobial and Antioxidant Studies

Hybrid molecules containing specific structural elements have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, compounds containing fluorophenylpiperazin-1-carboxylates have shown good to moderate activity against various microorganisms, illustrating the utility of fluorophenyl derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).

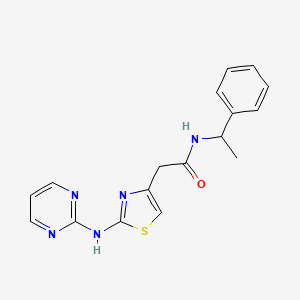

Drug-likeness and Molecular Docking Simulations

Research into thiazole derivatives for drug discovery, including their binding profiles and drug-likeness assessments through molecular docking and ADME-T calculations, demonstrates the ongoing interest in utilizing such compounds in the pharmaceutical industry. Novel thiazole derivatives have been synthesized, showcasing potential inhibitory activity and adhering to Lipinski's rule of five, which suggests promising pharmacokinetic properties and safety profiles (Nagarajappa et al., 2022).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2S/c1-2-18-14(17)16-8-7-13(19-10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMIPPYWAVSTER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(SCC1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetate](/img/structure/B2610036.png)

![3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2610037.png)

![N-(3-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2610038.png)

![7-(3,4-diethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610040.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2610045.png)

![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2610051.png)